molecular formula C12H16BrNO B8451614 2-Bromo-5-(piperidin-4-ylmethyl)phenol

2-Bromo-5-(piperidin-4-ylmethyl)phenol

Cat. No. B8451614
M. Wt: 270.17 g/mol
InChI Key: BEUUIMIHYNSBCL-UHFFFAOYSA-N
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Patent
US08778970B2

Procedure details

A solution of tert-butyl 4-(4-bromo-3-hydroxybenzyl)piperidine-1-carboxylate (4-5-1) (1.20 g, 3.2 mmol) in 10% hydrogen chloride and methanol (30 mL) was stirred at room temperature for 3.5 hours. The solvent was distilled off under reduced pressure. Then, the obtained concentrated residue was adjusted to pH 8 by the addition of a saturated aqueous solution of sodium bicarbonate, and then water was distilled off under reduced pressure. The obtained concentrated residue was suspended by the addition of water (30 mL), and the resulting precipitate was collected by filtration, washed with water (1 mL), and then dried under reduced pressure to obtain the title compound (RE4) (787 mg, 90%) as a white powder.
Name
tert-butyl 4-(4-bromo-3-hydroxybenzyl)piperidine-1-carboxylate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)=[CH:4][C:3]=1[OH:22]>Cl.CO>[Br:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)=[CH:4][C:3]=1[OH:22]

Inputs

Step One
Name
tert-butyl 4-(4-bromo-3-hydroxybenzyl)piperidine-1-carboxylate
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(C=C(CC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Then, the obtained concentrated residue was adjusted to pH 8 by the addition of a saturated aqueous solution of sodium bicarbonate
DISTILLATION
Type
DISTILLATION
Details
water was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The obtained concentrated residue was suspended by the addition of water (30 mL)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (1 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CC1CCNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 787 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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